molecular formula C10H10N2O2S B2782717 6-Aminonaphthalene-2-sulfonamide CAS No. 27771-61-5

6-Aminonaphthalene-2-sulfonamide

Cat. No.: B2782717
CAS No.: 27771-61-5
M. Wt: 222.26
InChI Key: WFBJPYYNWZFKFI-UHFFFAOYSA-N
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Description

6-Aminonaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is a derivative of naphthalene, characterized by the presence of an amino group at the 6th position and a sulfonamide group at the 2nd position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminonaphthalene-2-sulfonamide typically involves the sulfonation of naphthalene followed by amination. One common method includes the reaction of naphthalene with sulfuric acid to form naphthalene-2-sulfonic acid, which is then converted to the corresponding sulfonamide through a reaction with ammonia or an amine .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and amination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Aminonaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various naphthalene derivatives, such as naphthylamines, naphthols, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Aminonaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminonaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions between the compound and the enzyme .

Comparison with Similar Compounds

  • 1-Aminonaphthalene-4-sulfonic acid
  • 1-Aminonaphthalene-5-sulfonic acid
  • 2-Aminonaphthalene-1-sulfonic acid
  • 2-Aminonaphthalene-5-sulfonic acid

Comparison: 6-Aminonaphthalene-2-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

6-aminonaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBJPYYNWZFKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)N)C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27771-61-5
Record name 6-aminonaphthalene-2-sulfonamide
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